molecular formula C9H7FN2O2 B8548705 2-Fluoro-2-(3-nitrophenyl)propanenitrile

2-Fluoro-2-(3-nitrophenyl)propanenitrile

Cat. No. B8548705
M. Wt: 194.16 g/mol
InChI Key: QJRAQFFNIICXLV-UHFFFAOYSA-N
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Patent
US08440711B2

Procedure details

To a cooled solution (T=−60° C.) of 2-hydroxy-2-(3-nitrophenyl)propanenitrile (1.11 g, 5.8 mmol) in dry CH2Cl2 (60 ml), (diethylamino)sulfur trifluoride (0.8 mL, 6.0 mmol) was added under vigorous stirring. The resulting reaction mixture was left stirring at room temperature overnight. The reaction mixture was diluted with a buffer solution (pH=5.0) (10 ml), trasferred into a separator funnel and the two phases were debated and separated. The aqueous one was extracted with water (3×10 mL); the collected organic extracts were dried over Na2SO4 and evaporated under vacuum to give a crude which was purified by flash chromatography to afford pure 2-fluoro-2-(3-nitrophenyl)propanenitrile (0.9 g, yield 79%) as brown oil. 1H-NMR (CDCl3) δ 8.52 (s, 1H), 8.45 (d, 1H, J=3 Hz), 7.90 (m, 1H), 7.70 (t, 1H, J=7 Hz), 2.12 (d, 3H, J=23 Hz).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:5])[C:3]#[N:4].C(N(S(F)(F)[F:21])CC)C>C(Cl)Cl>[F:21][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
OC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
trasferred into a separator funnel
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous one was extracted with water (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the collected organic extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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